molecular formula C9H5BrFN B2452457 3-Bromo-8-fluoroquinoline CAS No. 855477-01-9

3-Bromo-8-fluoroquinoline

Cat. No. B2452457
M. Wt: 226.048
InChI Key: LSJWECDASRDXEY-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 3-Bromo-8-fluoroquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 3-Bromo-8-fluoroquinoline consists of a quinoline core, which is a nitrogen-containing heterocycle, with bromine and fluorine substituents at the 3rd and 8th positions respectively .


Chemical Reactions Analysis

The chemistry of fluorinated quinolines like 3-Bromo-8-fluoroquinoline is quite rich. They can undergo a variety of reactions including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

3-Bromo-8-fluoroquinoline has a predicted boiling point of 279.7±20.0 °C and a predicted density of 1.647±0.06 g/cm3 . Its pKa is predicted to be -0.52±0.28 .

Scientific Research Applications

Synthesis and Functionalization

  • 3-Bromo-8-fluoroquinoline is used as a key intermediate in the synthesis of various quinoline derivatives. A study demonstrated the conversion of mono- and disubstituted 2-bromo-3-fluoroquinolines into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation, deprotonation, and carboxylation processes (Ondi, Volle, & Schlosser, 2005).

Biological Activity

  • A study on the synthesis, reactions, and biological activities of new Thieno[3,2‐c]quinoline and Pyrrolo[3,2‐c]quinoline derivatives, starting from 2‐Bromo‐4‐fluoroaniline, showed significant broad antibacterial activity against both gram‐positive and gram‐negative bacteria, with some compounds also exhibiting remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Antitumor Applications

  • Research on 8-Hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their Co(III), Ni(II), and Cu(II) complexes revealed that these compounds, particularly the Co(III) complexes of fluoro and bromo derivatives, displayed enhanced antiproliferative activity against breast cancer cell lines, suggesting their potential in antitumor applications (Kotian et al., 2021).

Photoprotection and Stability Studies

  • A study on fluoroquinoline antibacterial agents with a methoxy group at the 8 position indicated that the substitution at the 8 position is crucial for reducing phototoxicity, a significant consideration in drug development (Marutani et al., 1993).

Deprotonation and Coupling Reactions

  • 3-Bromo-8-fluoroquinoline and related compounds have been used in studies exploring deprotonation and coupling reactions, which are fundamental in the synthesis of complex molecules (Awad et al., 2004).

Antimicrobial Properties

  • A study synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including compounds with bromo and fluoro substituents, showing potent antimicrobial activity (Ansari & Khan, 2017).

Corrosion Detection

  • 8-Hydroxyquinoline, related to fluoroquinolines, was used in a study to detect corrosion in situ at early stages, showcasing its application in monitoring material integrity (Roshan, Dariani, & Mokhtari, 2018).

Safety And Hazards

The safety data sheet for 3-Bromo-8-fluoroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Fluorinated quinolines like 3-Bromo-8-fluoroquinoline have found applications in various fields due to their unique properties. They are used in the synthesis of antimalarial drugs, antineoplastic drugs, and drugs for the treatment of heart diseases . They have also found application in agriculture and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

3-bromo-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJWECDASRDXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-fluoroquinoline

CAS RN

855477-01-9
Record name 3-bromo-8-fluoroquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
G Selivanova, A Skolyapova, V Krasnov… - Available at SSRN … - papers.ssrn.com
… 3-Bromo-8fluoroquinoline-2(1H)-one (25) was present in trace amount (Table 2, entry 14). The monobromo Q-2-one 24 was isolated chromatographically in 23% yield. …
Number of citations: 0 papers.ssrn.com
FK Verkhov, AD Skolyapova, VI Krasnov… - Journal of Fluorine …, 2023 - Elsevier
Bromination of ten known fluorinated quinolin-2(1H)-ones by the KBrO 3 /HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 www.sciencedirect.com

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